

molecular structure and formula of Calcium Saccharate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium Saccharate*

Cat. No.: *B1201877*

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure and Formula of **Calcium Saccharate**

Introduction

Calcium Saccharate, also known as Calcium D-glucarate, is the calcium salt of D-glucaric acid.^{[1][2]} D-glucaric acid is a naturally occurring substance found in small amounts in various fruits and vegetables, such as oranges, apples, grapefruit, and cruciferous vegetables.^{[1][3]} In the pharmaceutical and nutraceutical industries, **Calcium Saccharate** is recognized for its role in supporting the body's detoxification processes, particularly through the inhibition of the β -glucuronidase enzyme.^{[3][4]} This action enhances the elimination of toxins, steroid hormones, and other lipid-soluble compounds, making it a compound of significant interest for researchers in oncology and drug metabolism.^{[3][5]} This document provides a comprehensive technical overview of its molecular structure, chemical properties, and relevant experimental methodologies.

Molecular Structure and Formula

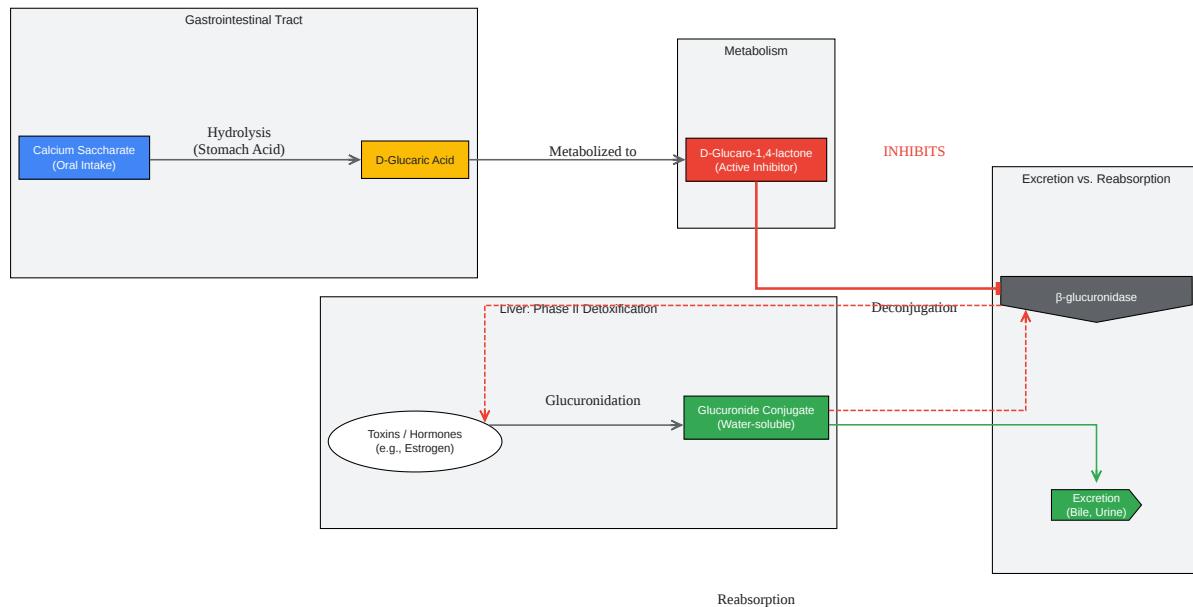
Calcium Saccharate is the salt formed between a calcium ion (Ca^{2+}) and a D-glucarate (saccharate) anion. D-glucaric acid is a sugar acid derived from the oxidation of both the aldehyde and the primary alcohol groups of D-glucose to carboxylic acid functions.^[6] The compound exists in both anhydrous and hydrated forms, with the tetrahydrate being a common variant.^{[7][8]}

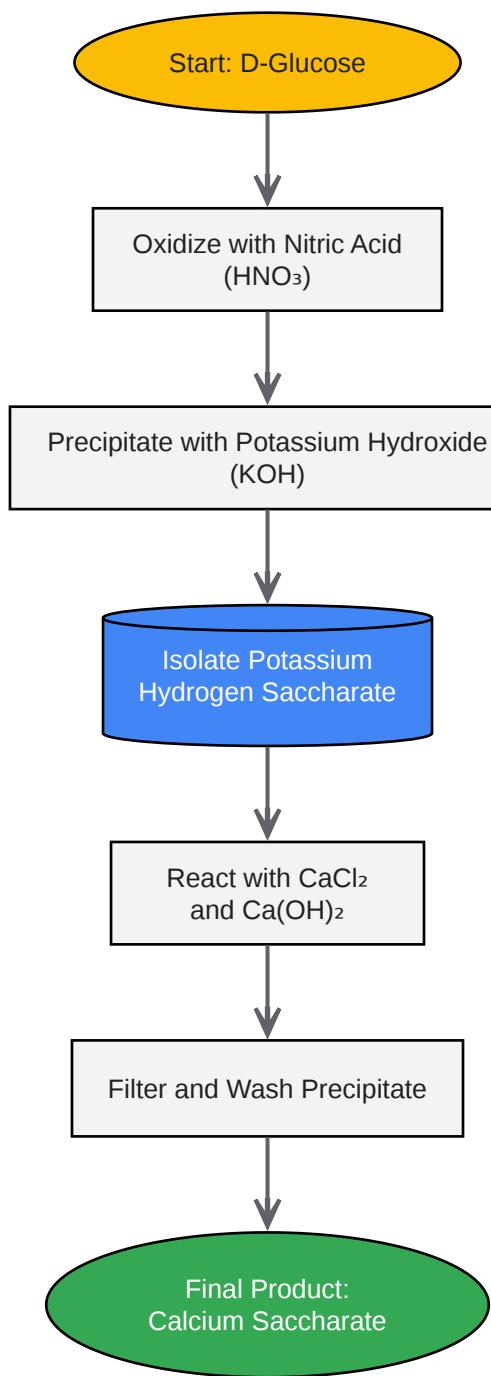
The stereochemistry of the parent acid is crucial, and the formal IUPAC name for the compound is calcium (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate.[2]

Key Identifiers:

- Anhydrous Form (C₆H₈CaO₈)
 - SMILES:--INVALID-LINK--[O-])O)O)(--INVALID-LINK--[O-])O)O.[Ca+2][2][9]
 - InChI:InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1[2][9]
- Tetrahydrate Form (C₆H₈CaO₈·4H₂O)
 - InChI:InChI=1S/C6H10O8.Ca.4H2O/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;;;/h1-4,7-10H,(H,11,12)(H,13,14);;4*1H2/q;+2;;;;/p-2/t1-,2-,3-,4+;;;;/m0...../s1[8]

Physicochemical and Quantitative Data


The key quantitative properties of **Calcium Saccharate** are summarized below. These parameters are essential for its identification, characterization, and application in various scientific contexts.


Property	Anhydrous Form	Tetrahydrate Form	Reference(s)
Molecular Formula	C ₆ H ₈ CaO ₈	C ₆ H ₁₆ CaO ₁₂ (or C ₆ H ₈ CaO ₈ ·4H ₂ O)	[2][8][9]
Molecular Weight	248.20 g/mol	320.26 g/mol	[2][8][9]
CAS Number	5793-88-4	5793-89-5	[2][6][8]
Appearance	White powder	White powder	[10]
Specific Rotation	Not specified	+18.5° to +22.5°	[7][11]
Solubility Product (K _{sp})	Not specified	(6.17 ± 0.32) × 10 ⁻⁷ at 25 °C	[12]
Assay (Purity)	Not specified	98.5% to 102.0%	[7][11]
Impurity Limits (USP)			
Chloride	Not specified	≤ 0.07%	[7][11]
Sulfate	Not specified	≤ 0.12%	[7][11]
Heavy Metals	Not specified	≤ 0.002%	[7]

Mechanism of Action: β -Glucuronidase Inhibition

The primary pharmacological effect of **Calcium Saccharate** is attributed to its role in the glucuronidation pathway, a key Phase II detoxification process in the liver. Upon oral administration, **Calcium Saccharate** is hydrolyzed in the stomach's acidic environment to D-glucaric acid. This is subsequently metabolized into D-glucaro-1,4-lactone, a potent inhibitor of the β -glucuronidase enzyme.[1][3]

β -glucuronidase can reverse the glucuronidation process by deconjugating glucuronides, which can lead to the reabsorption of previously detoxified hormones, drugs, and carcinogens. By inhibiting this enzyme, D-glucaro-1,4-lactone ensures the effective elimination of these substances from the body via bile and urine.[1][3] This mechanism is particularly relevant for hormone-dependent cancers where elevated β -glucuronidase activity is implicated.[3][4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium D-glucarate - Wikipedia [en.wikipedia.org]
- 2. Calcium Saccharate | C6H8CaO8 | CID 154911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. altmedrev.com [altmedrev.com]
- 4. Calcium-D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium D-glucarate: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 6. globalcalcium.com [globalcalcium.com]
- 7. Calcium Saccharate [drugfuture.com]
- 8. Calcium D-saccharate tetrahydrate | C6H16CaO12 | CID 11954337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. lohmann-minerals.com [lohmann-minerals.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Calcium d-Saccharate: Aqueous Solubility, Complex Formation, and Stabilization of Supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure and formula of Calcium Saccharate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201877#molecular-structure-and-formula-of-calcium-saccharate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com